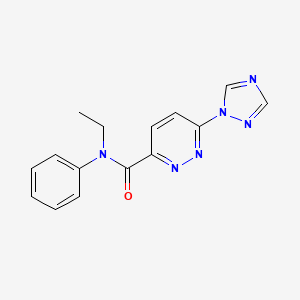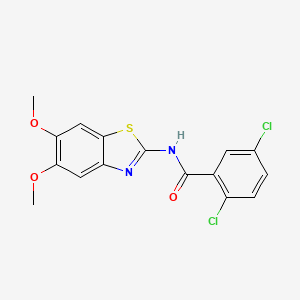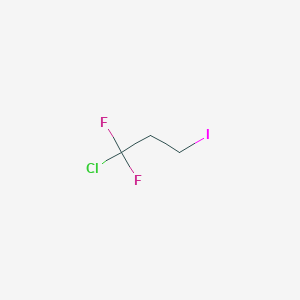
1-Chloro-1,1-difluoro-3-iodopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1,1-difluoro-3-iodopropane: is a halogenated hydrocarbon with the molecular formula C₃H₄ClF₂I and a molecular weight of 240.42 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a propane backbone, making it a versatile intermediate in organic synthesis.
Mécanisme D'action
Target of Action
It’s known that halogenated compounds often interact with various biological macromolecules, including proteins and nucleic acids .
Mode of Action
It’s known that halogenated compounds can participate in various chemical reactions due to the presence of reactive halogen atoms . These reactions can lead to changes in the structure and function of their targets.
Biochemical Pathways
Halogenated compounds are known to interfere with various biochemical processes, potentially leading to downstream effects .
Pharmacokinetics
The pharmacokinetics of halogenated compounds can be influenced by factors such as their lipophilicity, molecular size, and the presence of specific transporters .
Result of Action
Halogenated compounds can cause a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-1,1-difluoro-3-iodopropane. For instance, factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-1,1-difluoro-3-iodopropane can be synthesized through various methods. One common approach involves the halogenation of 1,1-difluoro-3-iodopropane using chlorine gas under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete halogenation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction parameters. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-1,1-difluoro-3-iodopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine, fluorine, and iodine atoms can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Reduction Reactions: The compound can be reduced to form 1,1-difluoro-3-iodopropane or other related compounds.
Oxidation Reactions: Oxidation of this compound can yield corresponding alcohols or carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products:
Substitution Reactions: Products include various halogenated derivatives depending on the nucleophile used.
Reduction Reactions: Major products include 1,1-difluoro-3-iodopropane and related compounds.
Oxidation Reactions: Products include alcohols and carboxylic acids.
Applications De Recherche Scientifique
1-Chloro-1,1-difluoro-3-iodopropane has several applications in scientific research:
Comparaison Avec Des Composés Similaires
1-Chloro-3-iodopropane: Similar in structure but lacks the fluorine atoms, leading to different reactivity and applications.
1,1,1-Trifluoro-3-iodopropane: Contains an additional fluorine atom, resulting in distinct chemical properties and uses.
Uniqueness: 1-Chloro-1,1-difluoro-3-iodopropane is unique due to the presence of both chlorine and fluorine atoms, which impart specific reactivity and stability characteristics. This makes it a versatile intermediate in organic synthesis and valuable in various research applications .
Propriétés
IUPAC Name |
1-chloro-1,1-difluoro-3-iodopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF2I/c4-3(5,6)1-2-7/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNGBUPQGBCOHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(3,4-dimethoxyphenyl)-1-(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2893171.png)
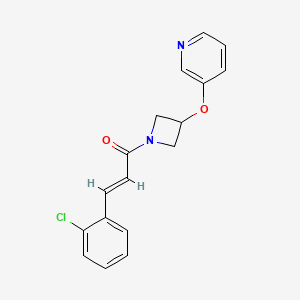
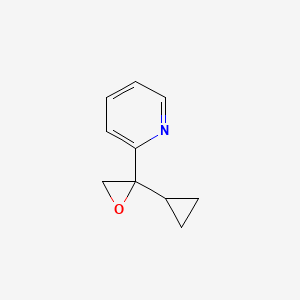
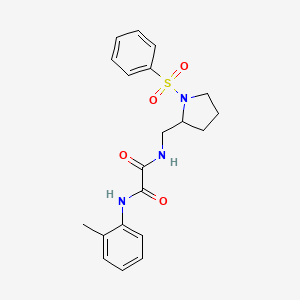
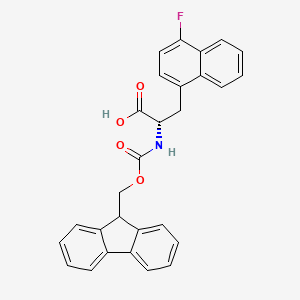
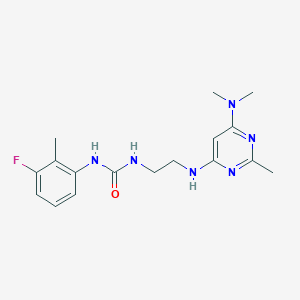

![6-(2-Methoxyphenyl)-3-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2893181.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-methylbenzamide](/img/structure/B2893183.png)
![2-({[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine](/img/structure/B2893187.png)
![(2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2893189.png)
